Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
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Overview
Description
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound with a unique molecular structure that includes a thieno[2,3-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the use of thiophene as a starting material. The synthetic route includes multiple steps to introduce the necessary functional groups. One common method involves the reaction of thiophene with diethyl oxalate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to therapeutic effects such as anti-diabetic or anti-cancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H12O4S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O4S2/c1-3-15-10(13)8-5-7-6-9(11(14)16-4-2)18-12(7)17-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
TUQMQRYQWOACAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SC(=C2)C(=O)OCC |
Origin of Product |
United States |
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